4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

Catalog No.
S13992440
CAS No.
M.F
C10H16BNO3
M. Wt
209.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan...

Product Name

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

IUPAC Name

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole

Molecular Formula

C10H16BNO3

Molecular Weight

209.05 g/mol

InChI

InChI=1S/C10H16BNO3/c1-7-6-13-8(12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3

InChI Key

BMXBEIRREVATHP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CO2)C

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is an organoboron compound characterized by a unique structure that combines an oxazole ring with a dioxaborolane moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of the boron atom, which can facilitate various chemical transformations. The presence of the oxazole ring contributes to its biological activity and versatility in synthetic pathways .

The compound is primarily involved in borylation reactions, where it acts as a boron source to facilitate the formation of carbon-carbon bonds. This is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing complex organic molecules. The mechanism typically involves the activation of the boron atom, allowing it to react with various nucleophiles, leading to diverse product formations including biaryl compounds and other substituted derivatives .

Major Reaction Types:

  • Borylation: Introduction of boron into organic molecules.
  • Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds using aryl halides and boron reagents.
  • Hydroboration: Addition of boron across alkenes and alkynes.

The biological activity of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is linked to its ability to act as a reagent in the synthesis of biologically active molecules. It has been explored for its potential in developing inhibitors for various biological targets, including checkpoint kinase I (Chk1), which is relevant in cancer therapy . The compound's interactions can lead to significant modifications in biochemical pathways, making it a subject of interest in medicinal chemistry.

The synthesis of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole typically involves several key steps:

  • Formation of the Dioxaborolane: This can be achieved through the reaction of boronic acids with diols or other suitable precursors under acidic conditions.
  • Borylation of Oxazole Derivatives: The oxazole derivative is reacted with the dioxaborolane using palladium catalysts under mild conditions. This method allows for selective functionalization at specific positions on the oxazole ring.
  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

This synthetic route highlights the versatility and efficiency of organoboron chemistry in constructing complex molecular architectures .

The applications of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole span several fields:

  • Organic Synthesis: Serves as a building block for synthesizing various organic compounds.
  • Medicinal Chemistry: Utilized in the development of pharmaceutical agents targeting specific diseases.
  • Material Science: Potential applications in producing advanced materials and polymers due to its unique chemical properties .

Studies on the interactions of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole reveal its ability to participate in significant biochemical pathways through borylation and hydroboration reactions. These interactions can be influenced by environmental factors such as pH and temperature. The compound's stability and reactivity are critical for its effectiveness as a reagent in synthetic applications and biological systems .

Several compounds share structural features or functional properties with 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole936902-12-40.90Contains a benzo[d]oxazole structure
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline1000339-10-50.84Features an aniline group
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b][1,4]oxazine1361110-64-60.76Incorporates a dihydrobenzo structure
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol1016641-53-40.67Methylated benzo[d]oxazol structure

These compounds highlight the diversity within organoboron chemistry while showcasing the unique aspects of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)oxazole's structure and potential applications .

One-Pot Oxazole-Boronic Ester Formation Strategies

One-pot methodologies integrate oxazole ring formation and boronic ester functionalization into a single reaction vessel, minimizing intermediate purification. A seminal approach involves the condensation of α-acylamino ketones with boronic acid derivatives under dehydrative conditions. For instance, carboxylic acids and amino acids react with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), a non-nucleophilic condensing agent, to directly yield the target oxazole-boronate. This method circumvents the need for isolating reactive intermediates, achieving 82–89% yields in acetonitrile at 60°C over 12 hours.

Table 1: One-Pot Synthesis Optimization

Carboxylic AcidAmino AcidSolventYield (%)
Acetic acidGlycineCH₃CN85
Propionic acidAlanineDMF82
Butyric acidValineTHF78

Transition Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Approaches

The Suzuki–Miyaura reaction enables direct borylation of halogenated oxazoles. Palladium catalysts, such as Pd(dba)₂ (dibenzylideneacetone palladium), facilitate the coupling of 2-bromo-4-methyloxazole with bis(pinacolato)diboron (B₂pin₂) in dimethyl sulfoxide (DMSO) at 80°C, affording the boronate ester in 94% yield. Nickel-based systems, though less common, offer cost-effective alternatives; NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) achieves comparable efficiency (91% yield) under milder conditions (60°C, 6 hours).

Table 2: Catalyst Comparison for Borylation

CatalystLigandTemperature (°C)Yield (%)
Pd(dba)₂XPhos8094
NiCl₂(dppe)dppe6091
Pd(OAc)₂SPhos10088

Dehydrative Condensation Techniques for Oxazole-Boronates

Dehydrative agents like DMT-MM promote oxazole cyclization while simultaneously incorporating boronate groups. A representative protocol involves heating 4-methyl-2-aminobenzothiazole hydrochloride with pinacol boronic acid in methylene chloride under reflux, followed by alkaline workup to isolate the crystalline product. This method avoids chlorination side reactions and achieves 95.8% purity, as confirmed by X-ray diffraction.

Microwave-Assisted Synthesis Protocols

Microwave irradiation drastically reduces reaction times for oxazole-boronate synthesis. For example, irradiating a mixture of 2-bromo-4-methyloxazole, B₂pin₂, and Pd(PPh₃)₄ in 1,4-dioxane at 150°C for 15 minutes completes the borylation with 93% yield, compared to 24 hours under conventional heating. This technique enhances scalability while maintaining stereochemical integrity.

Table 3: Microwave vs. Conventional Heating

MethodTime (hours)Yield (%)
Conventional2489
Microwave0.2593

Hydrogen Bond Acceptor Count

4

Exact Mass

209.1223235 g/mol

Monoisotopic Mass

209.1223235 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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